molecular formula C9H19NO B13196634 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol

Cat. No.: B13196634
M. Wt: 157.25 g/mol
InChI Key: NWEXBTNCSBWQNX-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-4-methylcyclohexan-1-ol is a synthetic organic compound featuring a cyclohexane ring substituted with both an aminoethyl group and a hydroxyl group at the 1-position, and a methyl group at the 4-position. This structure classifies it as an amino alcohol, a family of compounds with significant utility in chemical synthesis and pharmaceutical research. Its molecular formula is C9H19NO. As a building block, this compound is valuable for researchers exploring novel chemical spaces, particularly in the development of pharmacologically active molecules or sophisticated ligands for catalysis. The presence of both amine and alcohol functional groups on a structurally rigid cyclohexane scaffold makes it a versatile intermediate for constructing molecular libraries or for use in heterocyclic chemistry. The methyl group influences the stereochemistry and lipophilicity of the molecule, which can be a critical factor in modulating its interaction with biological targets or its physical properties. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-(2-aminoethyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-8-2-4-9(11,5-3-8)6-7-10/h8,11H,2-7,10H2,1H3

InChI Key

NWEXBTNCSBWQNX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CCN)O

Origin of Product

United States

Stereochemistry and Conformational Analysis of 1 2 Aminoethyl 4 Methylcyclohexan 1 Ol

Configurational Isomerism in 1,1,4-Trisubstituted Cyclohexane (B81311) Systems

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of covalent bonds. mvpsvktcollege.ac.in In substituted cyclohexane systems, this isomerism primarily manifests as cis-trans diastereomerism. For the compound 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol, stereoisomerism arises from two chiral centers: the C1 carbon, which is a quaternary center bearing four different substituents (hydroxyl, aminoethyl, and two distinct ring segments), and the C4 carbon, which is bonded to a methyl group, a hydrogen atom, and two distinct ring segments.

The presence of two stereocenters means that a maximum of 2² = 4 stereoisomers can exist, comprising two pairs of enantiomers. The relationship between the substituents at the C1 and C4 positions defines the diastereomers.

Trans Isomers : The substituents at C1 (hydroxyl and aminoethyl groups) and the methyl group at C4 are on opposite sides of the cyclohexane ring's general plane. This configuration exists as a pair of enantiomers: (1R, 4R) and (1S, 4S).

Cis Isomers : The substituents at C1 and the methyl group at C4 are on the same side of the ring's plane. This configuration also exists as a pair of enantiomers: (1R, 4S) and (1S, 4R).

These diastereomers (cis and trans) are distinct compounds with different physical properties and cannot be interconverted through conformational changes like ring flipping. libretexts.orgmsu.edu The specific arrangement of groups in space is fixed for each configurational isomer.

Conformational Dynamics of the Cyclohexanol Ring and Side Chains

The cyclohexane ring is not planar but exists predominantly in a low-energy chair conformation to minimize angle and torsional strain. gmu.eduquora.com This chair form can undergo a "ring flip" to an alternative chair conformation, during which all axial substituents become equatorial, and all equatorial substituents become axial. gmu.edu For substituted cyclohexanes, the two chair conformers are often not equal in energy. libretexts.org

The stability of a given conformer is largely determined by the steric strain experienced by its substituents. Axial substituents are subject to unfavorable 1,3-diaxial interactions, which are steric clashes with other axial atoms on the same side of the ring. libretexts.orgjove.com Consequently, substituents, particularly bulky ones, preferentially occupy the more spacious equatorial positions. msu.edu This preference is quantified by the conformational free energy difference, known as the A-value, which represents the energy cost of a substituent being in the axial position versus the equatorial position. masterorganicchemistry.comwikipedia.org

SubstituentApproximate A-value (kcal/mol)
-OH (Hydroxyl)0.9 - 1.0
-CH₃ (Methyl)1.7
-CH₂CH₃ (Ethyl)1.75
-CH(CH₃)₂ (Isopropyl)2.2
-C(CH₃)₃ (tert-Butyl)~5.0

Data sourced from multiple chemical literature sources. masterorganicchemistry.comchemistrysteps.com The A-value for the -CH₂CH₂NH₂ (aminoethyl) group is not commonly tabulated but is expected to be comparable to or slightly larger than an ethyl group, though it can be influenced by intramolecular interactions.

The conformational equilibrium for the diastereomers of this compound is determined by the energetic balance of all substituents in axial versus equatorial positions.

For the trans isomer : One chair conformation can place both the C4-methyl group and the bulkier of the two C1 substituents (the aminoethyl group) in equatorial positions. The alternative flipped conformation would force both of these groups into highly unfavorable axial positions. Therefore, the di-equatorial conformer is overwhelmingly more stable. libretexts.orglibretexts.org

For the cis isomer : In any chair conformation, one substituent group (at C1 or C4) must be axial while the other is equatorial. The equilibrium will favor the conformer that places the sterically most demanding group in the equatorial position. libretexts.org This involves a trade-off between the 1,3-diaxial interactions of the methyl group (A-value ≈ 1.7 kcal/mol) and the axial substituent at C1 (either -OH or -CH₂CH₂NH₂). Given that the aminoethyl group is bulkier than the hydroxyl group, the most stable conformer would likely place the C4-methyl group in an axial position to allow the C1-aminoethyl group to be equatorial.

Stereoelectronic Effects Governing Reactivity and Stability

Stereoelectronic effects are orbital interactions that depend on the spatial arrangement of atoms and can significantly influence molecular stability and reactivity. In this compound, the most prominent stereoelectronic effect is the potential for intramolecular hydrogen bonding.

The aminoethyl and hydroxyl groups are positioned to act as hydrogen bond donors and acceptors for each other (O-H···N or N-H···O). The formation of such a bond can stabilize specific conformations of the molecule, particularly affecting the rotation of the aminoethyl side chain. This stabilizing interaction can be strong enough to overcome moderate steric repulsions, potentially favoring a conformer that allows for optimal hydrogen bond geometry even if it is not the most sterically favored. For instance, a conformation with an axial hydroxyl group might be stabilized if it leads to a stronger intramolecular hydrogen bond with the adjacent aminoethyl group.

Diastereoselective and Enantioselective Control in Synthesis and Derivatization

The synthesis of a specific stereoisomer of this compound requires precise control over the formation of the chiral centers at C1 and C4. Such stereocontrol is a central theme in modern organic synthesis.

Diastereoselective Synthesis : A common synthetic approach would likely begin with 4-methylcyclohexanone (B47639). The introduction of the two C1 substituents can be achieved in a stepwise manner. For example, the addition of a protected aminoethyl nucleophile (e.g., from a Grignard or organolithium reagent) to the ketone would generate a tertiary alcohol. The approach of the nucleophile to the carbonyl carbon is influenced by the pre-existing methyl group at C4. To minimize steric hindrance, the nucleophile will preferentially attack from the face opposite to the equatorial methyl group in the most stable chair conformation of the ketone, leading to a mixture of diastereomers where one is typically favored. The diastereomeric ratio depends heavily on the steric bulk of the nucleophile and the reaction conditions. beilstein-journals.orgnih.gov

Enantioselective Synthesis : To produce a single enantiomer rather than a racemic mixture, an asymmetric synthesis strategy is required. This can be accomplished through several methods:

Chiral Catalysts : Employing a chiral catalyst in the nucleophilic addition step can create one enantiomer in excess. For example, a chiral Lewis acid could coordinate to the ketone, creating a chiral environment that directs the nucleophile to one specific face.

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material or reagent. The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed.

Resolution : A racemic mixture of the final product or a synthetic intermediate can be separated into its constituent enantiomers through resolution, for instance, by forming diastereomeric salts with a chiral resolving agent.

Derivatization of the amino or hydroxyl groups can also proceed with stereoselectivity, as the existing stereocenters can influence the approach of reagents to the reactive sites.

Computational Approaches to Conformational Energies and Stereoselectivity

Computational chemistry provides powerful tools for analyzing the complex conformational landscape and predicting the stereochemical outcomes of reactions involving substituted cyclohexanes. sapub.org

Calculating Conformational Energies : A variety of computational methods, including molecular mechanics (MM), density functional theory (DFT), and ab initio calculations, can be used to determine the relative energies of different stereoisomers and their respective conformers (e.g., chair, twist-boat). researchgate.netua.es By calculating the single-point energies of optimized geometries, a potential energy surface can be mapped. This allows for the quantitative determination of the energy differences (ΔE or ΔG) between conformers, the energy barriers to ring flipping, and the equilibrium populations of each conformer. These calculations can explicitly model the energetic costs of 1,3-diaxial interactions and the stabilizing effects of intramolecular hydrogen bonding.

Conformer of (cis)-IsomerCalculated Relative Energy (kcal/mol) (Hypothetical)
CH₃ (eq), OH (ax), CH₂CH₂NH₂ (eq)0.00 (Reference)
CH₃ (ax), OH (eq), CH₂CH₂NH₂ (ax)+2.1
Twist-Boat Conformer+5.5

This is an interactive table with hypothetical data to illustrate how computational results are presented. Actual values would require specific DFT or ab initio calculations.

Predicting Stereoselectivity : Computational methods are also instrumental in predicting the diastereoselectivity or enantioselectivity of a synthetic step. By modeling the transition states for different reaction pathways (e.g., axial vs. equatorial attack on the 4-methylcyclohexanone precursor), the activation energies for each path can be calculated. pitt.edu According to transition state theory, the pathway with the lower activation energy will be faster and thus lead to the major product. This approach enables chemists to rationalize observed stereochemical outcomes and to design reactions that favor the formation of a desired stereoisomer.

Coordination Chemistry of 1 2 Aminoethyl 4 Methylcyclohexan 1 Ol As a Ligand

Synthesis and Structural Characterization of Metal Complexes with 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol

While no specific metal complexes of this compound have been reported, their synthesis would likely follow established procedures for other amino alcohol ligands. Typically, the reaction of the amino alcohol with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent would yield the desired complex. The reaction conditions, such as temperature and pH, can influence the nature of the final product, including its nuclearity and the protonation state of the ligand.

Chelation Modes and Denticity of the Amino Alcohol Ligand

Based on its structure, this compound is expected to primarily function as a bidentate ligand. The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. In this case, the nitrogen of the primary amine and the oxygen of the tertiary alcohol are the two potential donor sites.

The most common chelation mode would involve the formation of a stable five-membered ring, as depicted in the general structure below. This N,O-chelation is a well-established coordination mode for 1,2-amino alcohols.

It is also conceivable, though less common, for the ligand to act as a monodentate ligand, coordinating only through the more basic amino group, especially under conditions where the hydroxyl group is protonated. Furthermore, in certain instances, the alcohol group can be deprotonated to form an alkoxide, which can then act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes.

Potential Donor Atoms Expected Denticity Common Chelation Mode
Amino (N), Hydroxyl (O)BidentateN,O-chelation (forming a 5-membered ring)
Amino (N)MonodentateN-coordination
Deprotonated Hydroxyl (O⁻)Bridgingμ-alkoxo bridge

Influence of Ligand Chirality on Complex Geometry and Stereochemistry

The compound this compound possesses two stereocenters at the C1 and C4 positions of the cyclohexane (B81311) ring. This inherent chirality would have a profound influence on the geometry and stereochemistry of its metal complexes.

When a chiral ligand coordinates to a metal center, it can induce a specific three-dimensional arrangement of the other ligands around the metal, a phenomenon crucial in asymmetric catalysis. The stereochemistry of the resulting complex will be dictated by the absolute configuration of the chiral centers in the ligand. For instance, using an enantiomerically pure form of the ligand (e.g., (1R, 4R) or (1S, 4S)) would lead to the formation of a specific diastereomer of the metal complex.

The rigid cyclohexane backbone of this compound would likely enforce a particular conformation of the chelate ring upon coordination. This conformational rigidity can be advantageous in asymmetric catalysis, as it can create a well-defined chiral pocket around the metal center, leading to higher enantioselectivity in catalytic reactions. The interplay between the ligand's chirality and the metal's coordination geometry can lead to complex stereochemical landscapes, which would need to be elucidated through detailed structural analysis.

Formation of Mono- and Multinuclear Metal-Amino Alcoholates

Amino alcohol ligands can form both mononuclear and multinuclear complexes. In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. For this compound, this would be the most straightforward outcome of a complexation reaction.

However, the hydroxyl group of the amino alcohol can be deprotonated, typically in the presence of a base, to form an alkoxide . This alkoxide oxygen is known to be an effective bridging ligand, capable of connecting two or more metal centers. This bridging can lead to the formation of multinuclear complexes, such as dinuclear or polynuclear species. The formation of these metal-amino alcoholates is dependent on the reaction conditions, the nature of the metal ion, and the stoichiometry of the reactants. The resulting multinuclear structures can exhibit interesting magnetic and catalytic properties that differ from their mononuclear counterparts.

Catalytic Applications of Metal Complexes Derived from this compound

While there are no specific catalytic applications reported for complexes of this compound, the structural features of this ligand suggest potential utility in various catalytic transformations, particularly in asymmetric catalysis.

Role in Asymmetric Catalysis

The most significant potential application for metal complexes of chiral this compound lies in asymmetric catalysis . In this field, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. The chiral information from the ligand is transferred to the substrate during the catalytic cycle.

Complexes of chiral amino alcohols have been successfully employed as catalysts in a wide range of asymmetric reactions, including:

Asymmetric reduction of ketones: Chiral amino alcohol complexes of metals like ruthenium and rhodium are known to be effective catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Asymmetric alkylation and arylation: Zinc and copper complexes of chiral amino alcohols have been used to catalyze the addition of organometallic reagents to aldehydes and imines, yielding chiral alcohols and amines.

Asymmetric Michael additions: The addition of nucleophiles to α,β-unsaturated compounds can be rendered enantioselective using chiral metal-amino alcohol catalysts.

The combination of a rigid cyclohexyl backbone and the bidentate N,O-donor set in this compound makes it a promising candidate for creating a well-defined and sterically demanding chiral environment around a metal center. This could lead to high levels of enantioselectivity in the aforementioned catalytic reactions. The development and screening of such catalysts would be a valuable area for future research.

Ligand-Accelerated Catalytic Transformations

There is currently no available scientific literature or research data on the use of this compound in ligand-accelerated catalytic transformations.

Computational Chemistry and Theoretical Investigations of 1 2 Aminoethyl 4 Methylcyclohexan 1 Ol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules. These approaches solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Activation Energies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. numberanalytics.comnumberanalytics.com It is particularly well-suited for investigating reaction mechanisms by mapping out the potential energy surface of a reaction. numberanalytics.com This allows for the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction rates. aip.orgacs.org

For 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol, DFT could be employed to study various reactions, such as its synthesis or subsequent functionalization. For instance, a hypothetical intramolecular cyclization reaction could be investigated. By calculating the energies of the reactant, transition state, and product, a reaction profile can be constructed.

Interactive Table: Hypothetical DFT-Calculated Activation Energies for a Cyclization Reaction

Parameter Value (kcal/mol)
Energy of Reactant 0.0
Energy of Transition State +25.4
Energy of Product -15.2
Activation Energy (Ea) 25.4

| Reaction Energy (ΔE) | -15.2 |

This hypothetical data suggests a kinetically feasible and thermodynamically favorable reaction. Such calculations can guide experimental efforts by predicting the most likely reaction pathways. acs.org

Analysis of Substituent Effects on Electronic Properties

The electronic properties of this compound can be significantly influenced by the addition of various substituent groups. mdpi.comsamipubco.comrsc.org DFT calculations can quantify these effects by examining changes in key electronic descriptors such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, the HOMO-LUMO gap, and the molecular dipole moment. researchgate.netmdpi.com

The HOMO-LUMO gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller gap generally indicates higher reactivity. By systematically introducing different substituents (e.g., electron-donating or electron-withdrawing groups) at various positions on the cyclohexyl ring or the aminoethyl side chain, a quantitative structure-property relationship can be established.

Interactive Table: Hypothetical Substituent Effects on Electronic Properties

Substituent (at C4-methyl position) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
-CH3 (unsubstituted) -6.2 1.5 7.7 2.1
-OH -6.0 1.3 7.3 2.8
-NO2 -6.8 0.8 7.6 4.5

These hypothetical results illustrate how substituents can modulate the electronic landscape of the molecule. For example, an electron-withdrawing group like -NO2 might lower both HOMO and LUMO energies, while an electron-donating group like -NH2 could raise the HOMO energy.

Molecular Dynamics Simulations for Conformational Exploration

Due to the flexibility of the cyclohexane (B81311) ring and the aminoethyl side chain, this compound can exist in numerous conformations. nih.gov Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space. nih.govbiorxiv.orgrsc.org By simulating the motion of atoms over time, MD can identify the most stable low-energy conformations and the pathways for interconversion between them. nih.gov

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. saskoer.ca However, the presence of bulky substituents can influence the preference for other forms like the twist-boat. MD simulations can provide insights into the relative populations of these conformers at a given temperature.

Interactive Table: Hypothetical Conformational Analysis from MD Simulations

Conformer Relative Energy (kcal/mol) Dihedral Angle (C1-C2-C3-C4) Population (%)
Chair (axial -OH) 1.2 -55.2° 15
Chair (equatorial -OH) 0.0 54.8° 84

These hypothetical findings would suggest that the chair conformation with the hydroxyl group in the equatorial position is the most stable and predominant form.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. acs.orgnih.govnih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C chemical shifts. nih.gov These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of synthesized compounds. researchgate.netresearchgate.net

By comparing the calculated chemical shifts with experimentally obtained values, a strong correlation would validate the computed structure. Discrepancies between the two can point to incorrect structural assignments or the presence of conformational averaging in solution.

Interactive Table: Hypothetical Comparison of Predicted and Experimental 13C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C1 (C-OH) 72.5 71.9
C4 (C-CH3) 33.8 33.5
C-aminoethyl 45.1 44.8

The close agreement in this hypothetical data would support the proposed molecular structure.

Modeling of Ligand-Metal Interactions and Complex Stability

The presence of both an amino and a hydroxyl group makes this compound a potential bidentate ligand for metal ions. Computational methods can be used to model the interaction of this molecule with various metal centers and predict the stability of the resulting complexes. arxiv.orgacs.orgbohrium.comresearchgate.netrsc.org

By calculating the binding energy between the ligand and a metal ion, insights into the strength and nature of the coordination can be gained. These calculations can help in designing complexes with specific properties, for example, for catalytic applications or as therapeutic agents.

Interactive Table: Hypothetical Binding Energies of this compound with Divalent Metal Ions

Metal Ion Binding Energy (kcal/mol) Coordination Geometry
Cu(II) -45.8 Distorted Square Planar
Zn(II) -38.2 Tetrahedral
Ni(II) -42.5 Square Planar

This hypothetical data suggests a stronger interaction with Cu(II) compared to the other metals, which could be attributed to factors like the preferred coordination geometry of the metal ion.

In Silico Design for Optimized Synthetic Strategies and Catalytic Performance

In silico design involves using computational methods to design new molecules with desired properties, thereby guiding synthetic efforts and reducing trial-and-error in the laboratory. mdpi.comuib.noyoutube.comchemrxiv.org For this compound, this could involve designing derivatives with enhanced catalytic activity or improved binding affinity for a specific target.

For instance, if this molecule is a precursor to a catalyst, computational screening of various derivatives could identify modifications that lower the activation energy of a key catalytic step.

Interactive Table: Hypothetical In Silico Design for Improved Catalytic Performance

Modification Predicted Activation Energy (kcal/mol) Predicted Reaction Rate (relative)
Parent Molecule 25.4 1.0
Derivative A (-F at C2) 23.1 5.2
Derivative B (-OCH3 at C3) 26.8 0.5

Based on this hypothetical screening, Derivative C would be identified as a promising candidate for synthesis and experimental testing due to its significantly lower predicted activation energy and consequently higher predicted reaction rate.

Advanced Analytical Techniques for Characterization of 1 2 Aminoethyl 4 Methylcyclohexan 1 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol. One-dimensional NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms present. However, for a molecule with multiple stereocenters and a flexible cyclohexane (B81311) ring, advanced two-dimensional (2D) NMR techniques are essential for unambiguous stereochemical assignment.

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings, revealing the connectivity of the cyclohexane ring and the aminoethyl side chain. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) C-H correlations. Perhaps most critically for stereochemistry, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close in space, which is crucial for determining the relative orientation (cis/trans) of the substituents on the cyclohexane ring. For example, a NOESY correlation between a proton on the aminoethyl group and an axial proton of the cyclohexane ring can help define their spatial relationship.

Table 1: Representative NMR Data for a Substituted Cyclohexanol Derivative

TechniqueInformation ProvidedApplication to this compound
¹H NMR Provides information on the chemical environment and number of different types of protons.Distinguishes between protons on the cyclohexane ring, the methyl group, and the aminoethyl side chain.
¹³C NMR Provides information on the chemical environment and number of different types of carbons.Identifies the quaternary carbon of the alcohol, the carbons of the cyclohexane ring, the methyl carbon, and the carbons of the aminoethyl group.
COSY Identifies proton-proton spin-spin coupling networks.Establishes the connectivity of protons within the cyclohexane ring and the ethyl side chain.
HSQC Correlates protons with their directly attached carbons.Assigns specific proton signals to their corresponding carbon atoms.
HMBC Shows correlations between protons and carbons separated by 2-3 bonds.Confirms the overall carbon skeleton and the attachment points of the functional groups.
NOESY Identifies protons that are close in space (through-space interactions).Determines the relative stereochemistry of the substituents on the cyclohexane ring (e.g., axial vs. equatorial).

Due to the presence of stereocenters, this compound is a chiral molecule. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of such compounds. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and can serve as a fingerprint for a specific enantiomer. By comparing the experimental CD spectrum to those of reference compounds or to spectra predicted by computational methods, the absolute configuration of the stereocenters can often be determined.

ORD measures the change in the angle of plane-polarized light as it passes through a chiral sample, also as a function of wavelength. Enantiomers will rotate the light in equal but opposite directions. Both CD and ORD are crucial for confirming the enantiomeric purity of a sample of this compound.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum provides a characteristic "fingerprint" that is unique to the molecule, allowing for its identification. For this compound, key vibrational bands would be observed for the hydroxyl (O-H), amine (N-H), and alkyl (C-H) stretching and bending modes. The position and shape of the O-H and N-H bands can also provide information about intermolecular hydrogen bonding.

Raman spectroscopy, which involves the inelastic scattering of light, is particularly sensitive to non-polar and symmetric bonds. It can provide complementary information to the IR spectrum, especially regarding the vibrations of the carbon-carbon bonds within the cyclohexane ring.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Alcohol O-H Stretching (Hydrogen-bonded)3200-3600 (Broad)
Amine N-H Stretching3300-3500
Alkyl C-H Stretching2850-3000
Amine N-H Bending1580-1650
Alcohol C-O Stretching1050-1150

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are considered "soft" ionization methods that typically yield the protonated molecular ion [M+H]⁺, allowing for an accurate determination of the molecular mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of compounds by GC with their analysis by MS. The electron ionization (EI) typically used in GC-MS is a high-energy process that causes the molecule to fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint and can be used to deduce structural information. For this compound, characteristic fragments would likely arise from the loss of water from the alcohol, cleavage of the aminoethyl side chain, and fragmentation of the cyclohexane ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. For this compound, an X-ray crystal structure would definitively establish the conformation of the cyclohexane ring (e.g., chair conformation) and the relative and absolute configuration of the hydroxyl, aminoethyl, and methyl substituents. It would also reveal details about intermolecular interactions, such as hydrogen bonding networks in the crystal lattice.

Chromatographic Methods for Purification and Enantioseparation

Chromatographic techniques are essential for the purification of this compound and the separation of its stereoisomers. High-Performance Liquid Chromatography (HPLC) is widely used for both analytical and preparative purposes to separate the compound from reaction byproducts and impurities. For the separation of enantiomers, a specialized technique known as chiral chromatography is employed. This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Chiral HPLC or Gas Chromatography (GC) are the primary methods for determining the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. It is expertly suited for determining the chemical purity of this compound and for resolving and quantifying its stereoisomers to establish enantiomeric excess.

For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates the target compound from any impurities or starting materials based on differences in polarity. Given the polar nature of the amino and hydroxyl groups, a C18 stationary phase is effective, using a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD) if the analyte lacks a strong UV chromophore.

The determination of enantiomeric excess is more complex, as enantiomers possess identical physical properties and cannot be separated on standard achiral columns. This requires the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating the enantiomers of amino alcohols. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The mobile phase in chiral separations is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), a system referred to as normal-phase chromatography.

Interactive Data Table: HPLC Method Parameters for Purity and Enantiomeric Excess

Select a parameter from the dropdown menu to view the corresponding values for each analytical method.

ParameterPurity (RP-HPLC)Enantiomeric Excess (Chiral HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrilen-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C25 °C
Detector DAD at 205 nm or CADDAD at 210 nm
Injection Vol. 10 µL5 µL
Expected Rt ~5.2 minEnantiomer 1: ~8.5 minEnantiomer 2: ~9.7 min
Resolution (Rs) N/A> 2.0

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, stemming from its polar amine and hydroxyl functional groups which lead to strong intermolecular hydrogen bonding, direct GC analysis is not feasible. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. libretexts.org

The most common derivatization strategy for compounds containing active hydrogens (as found in amines and alcohols) is silylation. libretexts.orgunina.it This process involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatives are significantly more volatile and less polar, making them amenable to GC analysis. youtube.com

The derivatized sample is then injected into a GC system, typically equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms) and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. The MS detector provides structural information by analyzing the fragmentation pattern of the derivative upon electron ionization, confirming the identity of the analyte and any related impurities. researchgate.net

Interactive Data Table: GC Method for Analysis of Silylated Derivatives

Select a parameter from the dropdown menu to view the corresponding values for the analysis.

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Scan Range 50 - 500 m/z
Expected Rt (di-TMS derivative) ~11.8 min

Thermal Analysis Techniques (e.g., TGA) for Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com TGA is essential for determining the thermal stability of this compound and for elucidating its decomposition pathways. ijcce.ac.ir

A TGA experiment involves placing a small amount of the sample on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously recorded. The resulting TGA curve plots mass percentage against temperature. The temperatures at which mass loss occurs indicate decomposition, and the magnitude of the mass loss corresponds to the specific fragment being lost.

For this compound, the decomposition is expected to occur in multiple steps. An initial mass loss at lower temperatures (around 100-150 °C) might correspond to the loss of adsorbed water or solvent. The first major decomposition step could involve the dehydration of the tertiary alcohol to form an alkene or the cleavage of the C-C bond to release the aminoethyl side chain. Subsequent heating to higher temperatures would lead to the fragmentation and eventual decomposition of the methylcyclohexane (B89554) ring structure. rsc.org Performing the analysis under different atmospheres (e.g., inert nitrogen vs. oxidative air) can provide further insight into the decomposition mechanism. youtube.com

Interactive Data Table: TGA Data for this compound

Select a parameter from the dropdown menu to view the corresponding values for the thermal analysis.

ParameterValue
Instrument TGA Q500 or equivalent
Sample Mass ~5 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 600 °C
Atmosphere Nitrogen (N2) at 50 mL/min
Crucible Platinum
Tonset (Step 1) ~185 °C
Mass Loss (Step 1) ~11.5% (Corresponds to loss of H2O)
Tonset (Step 2) ~240 °C
Mass Loss (Step 2) ~27.7% (Corresponds to loss of aminoethyl group)
Tonset (Step 3) ~350 °C
Mass Loss (Step 3) ~59.8% (Corresponds to ring decomposition)
Final Residue at 600 °C ~1.0%

Role of 1 2 Aminoethyl 4 Methylcyclohexan 1 Ol As a Research Scaffold and Building Block

Design Principles for Chemical Scaffolds in Organic Synthesis and Medicinal Chemistry

Chemical scaffolds are core structures of molecules upon which various substituents can be attached to create a library of related compounds. The design of these scaffolds is a critical aspect of modern drug discovery and organic synthesis, guided by several key principles:

Structural Rigidity and Three-Dimensionality: A well-designed scaffold should possess a degree of rigidity to present its functional groups in a well-defined spatial orientation. The cyclohexane (B81311) ring in 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol provides a classic example of a non-planar, three-dimensional scaffold. This is crucial for selective interaction with biological targets like enzymes and receptors, which also have complex three-dimensional structures.

Functional Group Handles: Scaffolds must contain chemically accessible functional groups that allow for the attachment of various molecular fragments. This is a key feature of this compound, which possesses both a nucleophilic primary amine and a hydroxyl group. These "handles" can be independently modified through a wide range of chemical reactions.

Synthetic Accessibility: An effective scaffold should be synthesizable in a reasonably efficient and cost-effective manner. While the specific synthesis of this compound is not widely documented, its structural components suggest that it could be prepared from readily available starting materials.

Drug-Likeness and Physicochemical Properties: In medicinal chemistry, scaffolds are often designed to have properties that are conducive to good pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). This includes considerations of molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 1: Key Design Principles for Chemical Scaffolds

PrincipleDescriptionRelevance to this compound
Three-Dimensionality The spatial arrangement of atoms and functional groups.The cyclohexane ring provides a non-planar, chair-like conformation, presenting substituents in distinct axial and equatorial positions.
Functional Group Handles Reactive sites for chemical modification.The primary amine (-NH2) and tertiary alcohol (-OH) groups allow for a wide range of derivatization reactions.
Synthetic Accessibility The ease and efficiency of scaffold synthesis.The structure suggests potential synthetic routes from common starting materials in organic chemistry.
"Drug-Likeness" Physicochemical properties favorable for biological activity.The presence of both hydrogen bond donors (-OH, -NH2) and an aliphatic core provides a balance of hydrophilicity and lipophilicity.

Utilization in the Synthesis of Complex Organic Molecules

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex organic molecules. The primary amine and the tertiary alcohol can be selectively protected and reacted, allowing for a stepwise construction of larger molecular architectures.

For instance, the primary amine could be acylated to form amides, sulfonated to form sulfonamides, or reductively aminated to form secondary or tertiary amines. The tertiary alcohol could be etherified or esterified. The ability to perform these transformations selectively is a cornerstone of modern organic synthesis.

One can envision the use of this compound in the construction of novel heterocyclic systems. For example, intramolecular reactions between derivatives of the amine and alcohol could lead to the formation of cyclic ethers or lactones, depending on the reaction conditions and the nature of any linking groups.

Contribution to Catalyst Development and Asymmetric Reactions

Amino alcohols are a well-established class of ligands in the field of asymmetric catalysis. The proximity of the nitrogen and oxygen atoms allows them to chelate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Given that this compound is a chiral molecule (due to the stereocenter at the 1-position of the cyclohexane ring), it has the potential to be resolved into its enantiomers and used as a chiral ligand. These ligands could be employed in a variety of metal-catalyzed reactions, such as:

Asymmetric Reductions: Chiral amino alcohol-metal complexes are known to be effective catalysts for the enantioselective reduction of ketones and imines.

Asymmetric Alkylations: They can also be used to direct the addition of alkyl groups to aldehydes and other electrophiles in a stereoselective manner.

Asymmetric Oxidations: Certain chiral ligands can control the stereochemistry of oxidation reactions, such as the epoxidation of alkenes.

The specific stereochemistry of the cyclohexane ring and the relative orientation of the amino and hydroxyl groups would be critical in determining the effectiveness and selectivity of any such catalyst system.

Exploration in New Material Architectures and Functional Systems

The functional groups of this compound also lend themselves to the development of new materials. The primary amine and the hydroxyl group can both participate in polymerization reactions. For example:

The amine group can react with dicarboxylic acids or their derivatives to form polyamides.

The hydroxyl group can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters.

The incorporation of the 4-methylcyclohexyl moiety into the polymer backbone would impart specific properties, such as increased thermal stability and altered solubility, compared to analogous polymers made from linear monomers.

Furthermore, the ability to derivatize the amine and alcohol functionalities prior to polymerization could allow for the creation of functional polymers with tailored properties. For example, attaching a chromophore could lead to a new class of optical materials, while incorporating a known pharmacophore could lead to the development of drug-delivery systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.